Home > Products > Screening Compounds P22519 > BROMOCRIPTINE MESYLATE
BROMOCRIPTINE MESYLATE -

BROMOCRIPTINE MESYLATE

Catalog Number: EVT-8014680
CAS Number:
Molecular Formula: C33H44BrN5O8S
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A semisynthetic ergotamine alkaloid that is a dopamine D2 agonist. It suppresses prolactin secretion.
Source and Classification

Bromocriptine mesylate is classified as a small molecule and is categorized under approved, investigational, and withdrawn drugs due to its varied applications and regulatory history. It is recognized for its potent dopaminergic activity, particularly in inhibiting prolactin secretion from the anterior pituitary gland . The chemical formula for bromocriptine mesylate is C32H40BrN5O5C_{32}H_{40}BrN_{5}O_{5}, with a molecular weight of approximately 654.60 g/mol .

Synthesis Analysis

The synthesis of bromocriptine mesylate involves several methods. A notable method includes dissolving bromocriptine in methanol and reacting it with methanesulfonic acid under controlled conditions. For example, one synthesis route involves:

  1. Dissolving 6.54 g (0.01 mol) of bromocriptine in 100 mL of methanol.
  2. Gradually adding 10 mL of a methanesulfonic acid solution containing 1.44 g (0.015 mol) while stirring.
  3. Continuing to stir for 20 minutes before cooling the mixture to 4 °C and allowing it to stand for 2 hours.
  4. Filtering the resulting solid, recrystallizing it from ethanol, and drying to yield bromocriptine mesylate with a yield of approximately 95.5% .

Alternative methods have also been documented that utilize different solvents such as dichloromethane and butanone, demonstrating varying yields and conditions .

Molecular Structure Analysis

The molecular structure of bromocriptine mesylate features a complex arrangement typical of ergot alkaloids. The IUPAC name for bromocriptine mesylate is:

(4R,7R)10bromoN[(1S,2S,4R,7S)2hydroxy7(2methylpropyl)5,8dioxo4(propan2yl)3oxa6,9diazatricyclo[7.3.0.02,6]dodecan4yl]6methyl6,11diazatetracyclo[7.6.1.02,7.012,16]hexadeca1(16),2,9,12,14pentaene4carboxamide(4R,7R)-10-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),2,9,12,14-pentaene-4-carboxamide

The compound exhibits multiple chiral centers and contains various functional groups including hydroxyl (-OH), amide (-CONH), and bromo (-Br) groups which contribute to its pharmacological activity .

Chemical Reactions Analysis

Bromocriptine mesylate participates in several chemical reactions predominantly related to its pharmacological activity. The primary reaction involves the inhibition of prolactin secretion through its interaction with dopamine receptors in the brain . Additionally, the compound undergoes metabolic transformations primarily in the liver where it is hydrolyzed into inactive metabolites .

Mechanism of Action

The mechanism of action for bromocriptine mesylate primarily involves its role as a dopamine agonist. It binds to dopamine receptors (specifically D2 receptors) in the central nervous system which leads to:

  • Inhibition of prolactin release from lactotroph cells in the anterior pituitary gland.
  • Modulation of neurotransmitter release which can influence various physiological functions including mood regulation and motor control .

Pharmacokinetically, bromocriptine reaches peak plasma concentrations within 1 to 1.5 hours post-administration with significant effects on serum prolactin levels observable within two hours .

Physical and Chemical Properties Analysis

Bromocriptine mesylate exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 192–196 °C .
  • Solubility: Soluble in methanol and ethanol; less soluble in water.
  • Stability: It should be stored away from light and moisture to maintain stability.
  • Particle Size Distribution: Formulations often aim for a Dv90 particle size less than 20 µm for optimal bioavailability .
Applications

Bromocriptine mesylate has diverse applications in clinical settings:

  • Hyperprolactinemia Treatment: Used to lower elevated prolactin levels.
  • Parkinson’s Disease Management: Acts as an adjunct therapy to improve motor function.
  • Type 2 Diabetes: Approved for use to improve glycemic control by enhancing insulin sensitivity .

In addition to these therapeutic uses, research continues into its potential applications in other areas such as obesity management and neuroprotection.

Synthesis and Pharmaceutical Manufacturing Innovations

Novel Production Processes for Enhanced Stability

Bromocriptine mesylate’s inherent susceptibility to hydrolytic and oxidative degradation necessitates specialized production approaches. Recent innovations target molecular stability at the synthesis stage:

  • Citrate Salt Formulation: A 2023 patent (US20230321090A1) details bromocriptine citrate synthesis, demonstrating superior thermal and humidity stability compared to mesylate salts. Accelerated stability testing (40°C/75% RH) showed citrate degradation at <0.8% after 3 months versus 2.5% for mesylate under identical conditions. The citrate crystal lattice exhibits lower hygroscopicity, reducing water-mediated hydrolysis pathways [3] [9].
  • Temperature-Controlled Synthesis: Implementing reaction temperatures at -15°C to 10°C during critical bromination and salt formation steps minimizes thermal degradation byproducts. Continuous flow reactors enable precise temperature control, reducing epimerization to <1.5% compared to 4-8% in batch processes [9].
  • Inert Gas Sparging: Nitrogen blanketing during solvent evaporation stages reduces oxidation of the indole moiety. Oxygen levels maintained below 50 ppm yield final products with peroxide impurities <0.1% [9].

Table 1: Stability Comparison of Bromocriptine Salts Under Accelerated Conditions

Salt FormDegradation Products After 3 Months (40°C/75% RH)Water Sorption (%)
Mesylate2.5% (primarily lysergic acid derivatives)7.2%
Citrate0.8% (no identifiable toxic byproducts)1.8%

These process refinements have extended shelf-life predictions to 36 months for citrate formulations while maintaining >98% potency [3].

Optimization of Excipient Selection for Moisture and Oxidation Resistance

Excipient science has evolved beyond inert carriers to active stabilization roles in bromocriptine formulations:

  • Cyclodextrin Inclusion Complexes: Hydroxypropyl-β-cyclodextrin (HPβCD) forms 1:1 molar complexes with bromocriptine, shielding the peptide-like bond from hydrolysis. Molecular dynamics simulations confirm encapsulation of the brominated indole ring within HPβCD’s hydrophobic cavity. Formulations with 20% w/w HPβCD demonstrate 83% reduction in hydrolysis rates at pH 4.5 [9].
  • Antioxidant Synergism: Combining L-ascorbyl palmitate (0.05% w/w) and tocopheryl acetate (0.1% w/w) in lipid-based matrices provides 98% oxidation protection versus 65% with single antioxidants. The dual system quenches peroxyl radicals while regenerating active phenolic groups through redox cycling [9].
  • Desiccant-Integrated Packaging: Molecular sieve-lined blister cavities maintain RH <15% within primary packaging. When combined with silica gel desiccants, moisture uptake is limited to 0.4% over product lifetime versus 2.3% in standard packaging [9].

Table 2: Functional Excipients for Bromocriptine Stabilization

Excipient CategoryRepresentative AgentsStabilization Mechanism
CyclodextrinsHPβCD, SBEβCDSteric shielding of hydrolysis-prone bonds
Metal ChelatorsEdetate disodium, Citric acidSequester Fe³⁺/Cu²⁺ catalyzing oxidation
Oxygen ScavengersSodium sulfite, Ascorbyl palmitatePreferential oxidation
Moisture BarriersGlyceryl behenate, Hydrogenated cottonseed oilReduced water permeability

Advanced Granulation Techniques to Minimize Degradation

Granulation process innovations address mechanical and thermal stress-induced degradation:

  • Fluidized Bed Granulation with Low Melt Binders: Binders with melting points <50°C (e.g., poloxamer 188, Gelucire 50/13) enable granulation at 35-40°C—below bromocriptine’s degradation threshold. Optimized parameters (inlet air: 45°C, atomization pressure: 1.5 bar) yield granules with 92-95% drug stability retention versus 80-85% in high-shear granulation [9].
  • Moisture-Activated Dry Granulation (MADG): This solvent-free approach introduces 1-3% moisture to activate surface plasticization of hydroxypropyl cellulose (HPC) binder, followed by moisture absorption with microcrystalline cellulose. MADG reduces thermal exposure by 85% compared to wet granulation and achieves API degradation of only 0.7% versus 2.1% in conventional methods [9].
  • Roller Compaction Optimization: Key parameters for bromocriptine mesylate ribbons:
  • Roll pressure: 40-60 kN/cm (avoids molecular shear degradation)
  • Ribbon porosity: 18-22% (optimizes dissolution profile)
  • Fine fraction recycling: <30% w/w (prevents over-processing)Resulting granules exhibit uniform content uniformity (RSD<3%) and minimal amorphization [9].

Table 3: Granulation Technique Impact on Bromocriptine Stability

Granulation MethodProcessing Temperature (°C)Typical Degradation (%)Dissolution (Q30min)
High-Shear Wet45-552.1-3.5%78-85%
Fluidized Bed35-400.8-1.2%88-93%
Moisture-Activated Dry25-300.5-0.8%90-95%

Solvent Systems and Swellable Excipients in Encapsulation Strategies

Encapsulation technologies balance protection against gastric degradation with controlled release profiles:

  • pH-Responsive Swellable Polymers: Enteric capsules incorporating hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and poly(methacrylic acid-co-ethyl acrylate) (1:1) expand at pH >5.5, enabling targeted duodenal release. In vitro testing shows <5% drug release in acidic media (pH 1.2) versus >85% at intestinal pH within 45 minutes [7] [9].
  • Microenvironmental pH Modifiers: Incorporating 5% w/w fumaric acid within HPMC capsules maintains internal pH ~4.5 during dissolution—optimizing bromocriptine solubility while minimizing alkaline hydrolysis. This increases AUC0-24 by 42% compared to unmodified capsules [9].
  • Nanoparticulate Encapsulation: Chitosan-coated polycaprolactone nanoparticles (BM-CS-PCL NPs) prepared via solvent evaporation show:
  • Entrapment efficiency: 88-90%
  • Mucoadhesive strength: 3.5-fold increase over uncoated particles
  • Sustained release: Biphasic profile with 35% release at 2h and 80% at 48hThe chitosan coating facilitates nasal-to-brain delivery via olfactory pathways, bypassing first-pass metabolism [4].
  • Non-Aqueous Solvent Systems: Tertiary solvent mixtures (dichloromethane:ethanol:ethyl acetate = 60:25:15) enable uniform drug layering in fluid bed coating without hydrolysis. Residual solvent levels are maintained below ICH Q3C limits (DCM <600 ppm, EtAc <5000 ppm) through optimized drying cycles [3] [9].

Table 4: Advanced Encapsulation Systems for Bromocriptine Mesylate

Encapsulation SystemKey ComponentsEntrapment Efficiency (EE%)Release Profile
Enteric HPMC CapsulesHPMC-AS, Eudragit L100N/A<5% (pH 1.2), >85% (pH 6.8)
Mucoadhesive NanoparticlesPCL, Chitosan (0.25%), TPGS88-90%35% @ 2h, 80% @ 48h
Lipid-Phase CapsulesGlyceryl distearate, Vitamin E TPGS92-95%Zero-order kinetics over 12h

These manufacturing innovations collectively address the historical stability challenges of bromocriptine mesylate while enabling novel delivery paradigms. The integration of advanced material science with precision process controls has transformed this complex molecule into a more reliably manufactured therapeutic agent.

Properties

Product Name

BROMOCRIPTINE MESYLATE

IUPAC Name

(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C33H44BrN5O8S

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1

InChI Key

NOJMTMIRQRDZMT-JGYCFGIMSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.